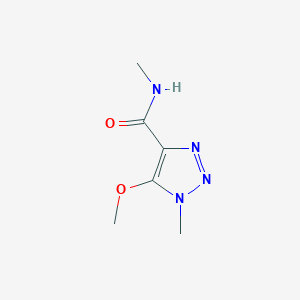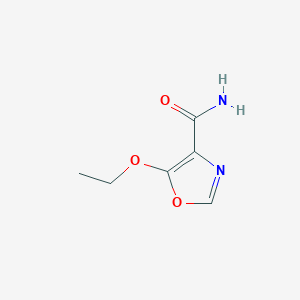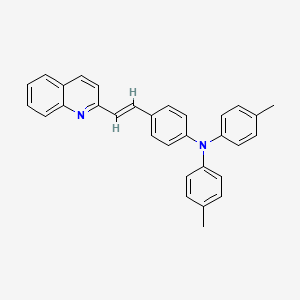
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is characterized by the presence of a benzoic acid moiety attached to a pyrrolidinone ring, which is further substituted with two methyl groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 2,2-dimethylsuccinic anhydride with o-aminobenzoic acid . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as glacial acetic acid. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
科学的研究の応用
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
Uniqueness
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is unique due to its specific structural features, such as the combination of a benzoic acid moiety with a substituted pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
741678-54-6 |
|---|---|
分子式 |
C13H13NO4 |
分子量 |
247.25 g/mol |
IUPAC名 |
2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H13NO4/c1-13(2)7-10(15)14(12(13)18)9-6-4-3-5-8(9)11(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
InChIキー |
UZQIYWSTTGCFJR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine](/img/structure/B12883718.png)
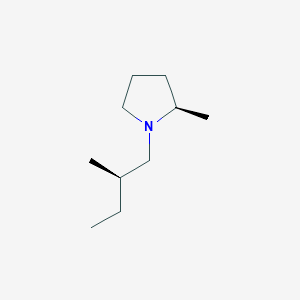
![4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)
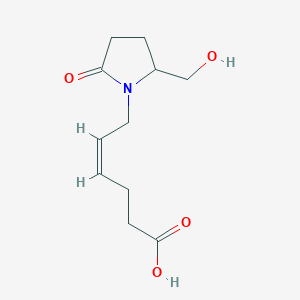

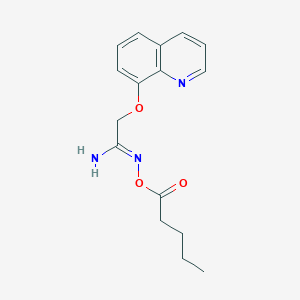

![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
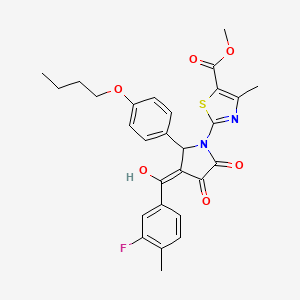
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)
